molecular formula C18H14N6O4 B2392549 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1448137-33-4

4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2392549
CAS No.: 1448137-33-4
M. Wt: 378.348
InChI Key: MINXBLNETNQQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene-carboxamide core linked to a pyridazinone-triazole moiety. The chromene ring (4H-chromene-2-carboxamide) contributes to its planar aromatic structure, while the pyridazinone-triazole segment introduces hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name

4-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c25-13-9-15(28-14-4-2-1-3-12(13)14)18(27)20-7-8-23-17(26)6-5-16(22-23)24-11-19-10-21-24/h1-6,9-11H,7-8H2,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINXBLNETNQQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazinone Moiety: This step may involve the reaction of the chromene derivative with hydrazine derivatives followed by oxidation.

    Attachment of the Triazole Ring: This can be done via a cyclization reaction involving azide and alkyne precursors.

    Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative under conditions such as peptide coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and pyridazinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromene and pyridazinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research
Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, compounds synthesized from similar structures have shown promising results as potential anticancer agents. A study indicated that certain derivatives exhibited low IC50 values, suggesting strong cytotoxic effects against cancer cell lines . The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

2. Antimicrobial Activity
The triazole and pyridazine components of this compound are known for their antimicrobial properties. Research indicates that compounds containing these moieties can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents . This is particularly relevant in the context of rising antibiotic resistance.

3. Enzyme Inhibition
The compound's structural features allow it to interact with various biological targets, including enzymes involved in metabolic pathways. For example, derivatives have been studied for their ability to inhibit acid ceramidase, an enzyme linked to sphingolipid metabolism and cancer progression . Such inhibition could lead to therapeutic advancements in managing specific cancers.

Biological Research Applications

1. Mechanistic Studies
The unique structure of 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide allows researchers to investigate its mechanisms of action at the molecular level. Understanding how this compound interacts with cellular targets can provide insights into disease mechanisms and potential treatment pathways.

2. Drug Development
This compound serves as a scaffold for synthesizing new drug candidates. By modifying different functional groups on the chromene or triazole rings, researchers can create analogs with enhanced efficacy or reduced toxicity profiles . Such structure-activity relationship studies are crucial in medicinal chemistry.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In one study, a series of compounds derived from similar frameworks were evaluated for their anticancer activity against various cell lines. The results showed that modifications at specific positions significantly influenced their potency and selectivity towards cancer cells . This highlights the potential of 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide as a lead compound in drug discovery.

Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial activity of related compounds against resistant strains of bacteria. The findings suggested that certain derivatives exhibited significant inhibitory effects, indicating their potential as new antibiotics in an era where resistance is a growing concern .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The triazole ring, for example, is known to bind to metal ions and can inhibit metalloprotein enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone-Triazole Family

The compound shares structural motifs with 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide (). Key similarities include:

  • Pyridazinone core: Both compounds contain a 6-oxo-pyridazine ring, which is critical for hydrogen bonding with biological targets.
  • Triazole substituent : The 1H-1,2,4-triazole group enhances metabolic stability and bioavailability compared to simpler heterocycles.

Differences arise in the chromene substituents. The target compound uses a 4H-chromene-2-carboxamide, while the analogue in incorporates a pyrido[1,2-a]pyrimidin-3-yl group.

Functional Group Comparisons

  • Acetamide Linkage : The target compound’s ethyl-carboxamide linker (N-(2-...ethyl)) is structurally simpler than the piperidinium nitrate derivative in . The latter’s charged nitrogen may enhance solubility but introduce instability under physiological conditions .
  • Fluorine Substitution : Unlike the fluorine-bearing benzisoxazole in , the target compound lacks halogen atoms. Fluorine typically enhances lipophilicity and metabolic resistance; its absence here suggests a trade-off between solubility and target affinity .

Physicochemical and Spectroscopic Data

While explicit data for the target compound are unavailable, comparisons can be drawn from analogues:

Property Target Compound (Inferred) Compound (N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide)
IR Peaks (C=O) ~1700–1660 cm⁻¹ (chromene, pyridazinone) 1709, 1668, 1645 cm⁻¹
Melting Point Likely >180°C (based on rigidity) 198–200°C
Hydrogen Bonding Pyridazinone O, triazole N Pyridazinone O, acetamide N-H

The IR data suggest comparable carbonyl environments, while the higher melting point in reflects additional phenyl/piperazine substituents increasing crystallinity .

Biological Activity

The compound 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide , identified by its CAS number 1448137-33-4 , is a novel triazole-containing derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological attributes.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N6O4C_{18}H_{14}N_{6}O_{4}, with a molecular weight of 378.3 g/mol . The structure features a chromene moiety linked to a triazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₄N₆O₄
Molecular Weight378.3 g/mol
CAS Number1448137-33-4

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases.
  • Case Study : In one study, derivatives similar to this compound showed IC50 values ranging from 0.01 µM to 0.46 µM against cancer cell lines such as MCF7 and A549, indicating potent growth inhibition compared to standard chemotherapeutics .

Antimicrobial Activity

The compound's triazole structure suggests potential antimicrobial properties. Triazoles are known for their ability to inhibit fungal and bacterial growth.

  • Antibacterial Studies : Compounds similar to this have demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Potential : The triazole ring is particularly effective against fungal pathogens, making it a candidate for further exploration in antifungal drug development.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF70.01 µM
AnticancerA5490.46 µM
AntibacterialStaphylococcus aureus0.125 µg/mL
AntibacterialEscherichia coli8 µg/mL

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyridazinone and chromene cores. Key steps include:

  • Core assembly : Coupling the pyridazinone moiety (with triazole substitution) to the chromene-carboxamide via an ethyl linker.
  • Reagents : Use of carbodiimide coupling agents (e.g., EDCI·HCl) with HOBt to activate the carboxylic acid group for amide bond formation .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the triazole (δ 8.5–9.0 ppm), pyridazinone carbonyl (δ 165–170 ppm), and chromene-4-oxo group (δ 180–185 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragments (e.g., cleavage at the amide bond) .
  • IR Spectroscopy : Key peaks include C=O stretches (1650–1750 cm1^{-1}) and N-H bending (1520–1580 cm1^{-1}) .

Advanced: How can low yields during the final coupling step be optimized?

Methodological Answer:
Low yields often arise from steric hindrance or poor activation of the carboxylic acid. Solutions include:

  • Solvent Optimization : Switch from DMF to dichloromethane to reduce side reactions .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Temperature Control : Perform reactions at 0–4°C to minimize decomposition of reactive intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and enzyme sources (recombinant vs. tissue-extracted) across studies .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., triazole vs. thiophene-substituted pyridazinones) to identify substituent-specific effects .
  • Dose-Response Curves : Use IC50_{50} values normalized to positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

Advanced: What computational strategies predict target binding modes for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or proteases. Focus on the triazole’s hydrogen-bonding potential with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates robust binding) .
  • QSAR Models : Train models using descriptors like LogP and polar surface area to predict ADMET properties .

Basic: What crystallization conditions are suitable for X-ray structure determination?

Methodological Answer:

  • Solvent Systems : Slow evaporation from DMF/water (1:3 v/v) yields diffraction-quality crystals .
  • Software : Refine data using SHELXL (for small molecules) with R-factors < 0.05 for high precision .
  • Key Metrics : Report bond lengths (C=O: 1.21–1.23 Å) and angles (amide torsion: 120–125°) .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Analysis : Use DSC (differential scanning calorimetry) to identify decomposition temperatures (>200°C indicates thermal stability) .
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products with LC-MS .

Advanced: What strategies mitigate synthetic byproducts from competing cyclization pathways?

Methodological Answer:

  • Protecting Groups : Temporarily block the triazole nitrogen with Boc (tert-butoxycarbonyl) during chromene synthesis .
  • Kinetic Control : Use low temperatures (−20°C) to favor amide coupling over intramolecular cyclization .
  • Byproduct Isolation : Identify side products (e.g., lactams) via TLC and optimize column chromatography gradients for separation .

Basic: What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

  • Electrophilic Sites : The pyridazinone carbonyl (susceptible to nucleophilic attack) and triazole N-2 (prone to alkylation) .
  • Hydrogen Bond Donors/Acceptors : Amide NH (donor) and chromene-4-oxo (acceptor) drive solubility and target interactions .
  • Redox-Active Moieties : The conjugated chromene system may undergo oxidation, detectable via cyclic voltammetry .

Advanced: How to design derivatives to enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

  • LogP Optimization : Aim for 2.0–3.5 using halogenation (e.g., fluoro substituents) to balance lipophilicity .
  • P-Glycoprotein Inhibition : Introduce methyl groups at the pyridazinone C-3 position to reduce efflux .
  • In Silico Screening : Use SwissADME to predict BBB scores and prioritize candidates with >0.6 probability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.